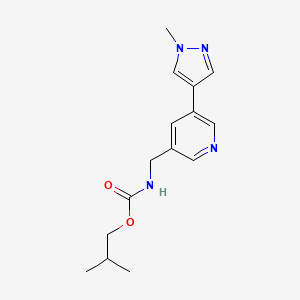
isobutyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isobutyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Isobutyl ((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial effects. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight: 256.29 g/mol
CAS Number: Not yet assigned in the literature.
Synthesis
The synthesis of this compound typically involves the reaction of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-amine with isobutyl chloroformate in the presence of a base. The reaction conditions usually include an organic solvent such as dichloromethane and a catalyst to facilitate the formation of the carbamate linkage.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those containing the pyridine moiety. Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including:
- MDA-MB-231 (breast cancer) : IC50 values ranging from 2.43 to 7.84 μM.
- HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM.
These compounds have been observed to induce apoptosis in cancer cells, characterized by morphological changes and enhanced caspase activity at concentrations as low as 1 μM .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial effects. Studies indicate that pyrazole derivatives exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Caspase Activation : The induction of apoptotic pathways involves caspase activation, which is critical for programmed cell death.
- Antimicrobial Pathways : The precise mechanisms for antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Study 1: Anticancer Evaluation
In a recent study evaluating a series of pyrazole derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition against MDA-MB-231 cells. The most potent compounds were selected for further investigation into their apoptotic effects, confirming their potential as anticancer agents .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of various pyrazole derivatives, including those with pyridine rings. The results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in treating bacterial infections .
属性
IUPAC Name |
2-methylpropyl N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)10-21-15(20)17-6-12-4-13(7-16-5-12)14-8-18-19(3)9-14/h4-5,7-9,11H,6,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAKTXVFMCRNLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NCC1=CC(=CN=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














